molecular formula C11H22N2O2 B1581735 4,4'-(Propane-1,3-diyl)bismorpholine CAS No. 48152-09-6

4,4'-(Propane-1,3-diyl)bismorpholine

Cat. No.: B1581735
CAS No.: 48152-09-6
M. Wt: 214.3 g/mol
InChI Key: PENRYFPQHOTBJV-UHFFFAOYSA-N
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Description

4,4’-(Propane-1,3-diyl)bismorpholine is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . . This compound is characterized by the presence of two morpholine rings connected by a propane-1,3-diyl linker. It is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Propane-1,3-diyl)bismorpholine typically involves the reaction of morpholine with 1,3-dibromopropane under basic conditions. The reaction proceeds via nucleophilic substitution, where the morpholine acts as a nucleophile attacking the carbon atoms of the 1,3-dibromopropane, leading to the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 4,4’-(Propane-1,3-diyl)bismorpholine can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The reaction is usually carried out in a solvent like ethanol or methanol, and the product is purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4,4’-(Propane-1,3-diyl)bismorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4’-(Propane-1,3-diyl)bismorpholine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a stabilizer for proteins and enzymes.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized as a crosslinking agent for polymers and as a corrosion inhibitor for metals

Comparison with Similar Compounds

4,4’-(Propane-1,3-diyl)bismorpholine can be compared with other similar compounds such as:

    4,4’-(Butane-1,4-diyl)bismorpholine: Similar structure but with a butane linker instead of propane.

    4,4’-(Ethane-1,2-diyl)bismorpholine: Similar structure but with an ethane linker instead of propane.

    4,4’-(Hexane-1,6-diyl)bismorpholine: Similar structure but with a hexane linker instead of propane.

Uniqueness: The uniqueness of 4,4’-(Propane-1,3-diyl)bismorpholine lies in its specific linker length, which affects its chemical reactivity and interaction with other molecules. The propane linker provides an optimal balance between flexibility and rigidity, making it suitable for various applications .

Properties

IUPAC Name

4-(3-morpholin-4-ylpropyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENRYFPQHOTBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197443
Record name 4,4'-(Propane-1,3-diyl)bismorpholine
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48152-09-6
Record name 4,4′-(1,3-Propanediyl)bis[morpholine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=48152-09-6
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Record name 4,4'-(1,3-Propanediyl)bis(morpholine)
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Record name 48152-09-6
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Record name 4,4'-(Propane-1,3-diyl)bismorpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(propane-1,3-diyl)bismorpholine
Source European Chemicals Agency (ECHA)
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Record name 4,4'-(1,3-PROPANEDIYL)BIS(MORPHOLINE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the structural characteristics of 1,3-Dimorpholinopropane and its derivatives?

A1: While the provided research doesn't offer specific spectroscopic data for 1,3-Dimorpholinopropane itself, it does highlight the synthesis and characterization of a series of its derivatives, specifically 2-(4-halobenzyloxy)-1,3-dimorpholinopropanes. [] These derivatives were designed for their potential anticorrosive properties. Although the exact molecular formula and weight would depend on the specific derivative, the core structure remains consistent. Further research would be needed to determine the spectroscopic properties of 1,3-Dimorpholinopropane itself.

Q2: Are there any insights into how the structure of 1,3-Dimorpholinopropane and its derivatives might relate to their potential applications?

A2: The research on 2-(4-halobenzyloxy)-1,3-dimorpholinopropanes suggests that incorporating specific substituents onto the 1,3-Dimorpholinopropane backbone could influence its properties. [] While this specific study focused on anticorrosive applications, it hints at the possibility of tailoring the properties and potential uses of 1,3-Dimorpholinopropane derivatives through structural modifications. Investigating how these modifications impact interactions with various materials or biological targets could be a fruitful avenue for future research.

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